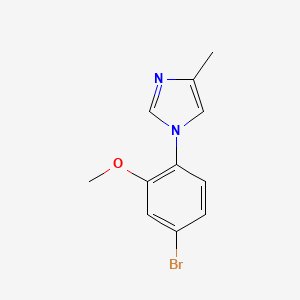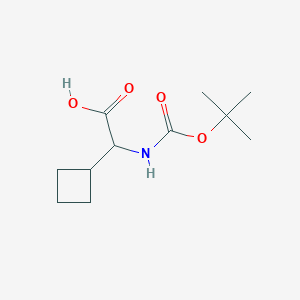
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Descripción general
Descripción
“Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine” is a compound that contains a cyclopropyl group, a 5-methyl-1,3-thiazol-2-yl group, and a methanamine group . Thiazole is a heterocyclic compound that is widely used in drug development . It is an active moiety in many drugs and has been found in many important synthetic drug molecules .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Aplicaciones Científicas De Investigación
1. Multicomponent Reactions in Organic and Medicinal Chemistry
Cyclopropyl moieties, like those in Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine, are crucial in multicomponent reactions for designing biologically active molecules. These reactions contribute significantly to modern organic and medicinal chemistry. For instance, a study by Sydorenko et al. (2022) highlighted the effective synthesis of a compound with both a 4-thiazolidinone core and cyclopropyl moiety, showcasing the importance of such structures in drug development.
2. Dyeing Performance of Thiadiazole Derivatives
Compounds structurally related to this compound have been explored in the field of dye chemistry. For instance, the synthesis and dyeing performance of various thiadiazole derivatives on nylon fabric were investigated by Malik et al. (2018). This demonstrates the versatility of such compounds beyond their medicinal applications.
3. Antimicrobial and Anti-Inflammatory Applications
Cyclopropyl and thiazole derivatives have shown promise in antimicrobial and anti-inflammatory applications. A study by Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives comprising thiadiazole moieties and evaluated them for antimicrobial, anti-inflammatory, and other biological activities. The presence of cyclopropyl groups in such compounds plays a critical role in their bioactivity.
4. Synthesis and Characterization for Biological Evaluation
The synthesis and characterization of cyclopropyl analogs are crucial for evaluating their biological activity. Dappen et al. (2010) and Dappen et al. (1991) Dappen et al. (2010) Dappen et al. (1991) investigated the synthesis of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid and their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, underscoring the significance of cyclopropyl groups in medicinal chemistry.
Direcciones Futuras
The future directions for the study of “Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of thiazole derivatives , this compound could potentially be a valuable target for future research.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Some thiazole derivatives have shown potent growth inhibition properties against various human cancer cell lines .
Propiedades
IUPAC Name |
cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZXXKPDILZZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



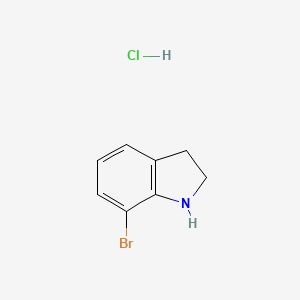

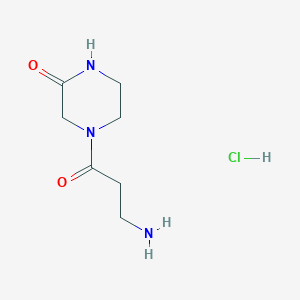
![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
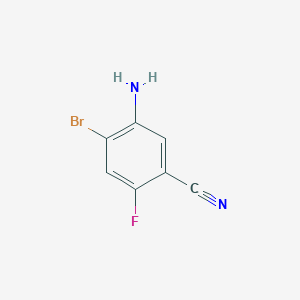
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)
